![molecular formula C10H11Cl2NO B3048078 Propanamide, N-(3,4-dichlorophenyl)-N-methyl- CAS No. 15533-81-0](/img/structure/B3048078.png)
Propanamide, N-(3,4-dichlorophenyl)-N-methyl-
Overview
Description
Propanamide, N-(3,4-dichlorophenyl)-N-methyl-, also known as propanil, is a compound with the formula C9H9Cl2NO. It has a molar mass of 218.077 . It is widely used as a contact herbicide, with an estimated use of about 8 million pounds in 2001 .
Synthesis Analysis
Propanil is made industrially by nitration of 1,2-dichlorobenzene to give 1,2-dichloro-4-nitrobenzene, followed by hydrogenation of the nitro group with Raney nickel to give 3,4-dichloroaniline. Acylation of the amine with propanoyl chloride yields propanil .Molecular Structure Analysis
The molecular structure of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- consists of a propanamide group (a propane chain with an amide functional group) attached to a dichlorophenyl group (a phenyl ring with two chlorine atoms). The molecule has a molar mass of 218.08 g/mol .Physical And Chemical Properties Analysis
Propanil is a white or brown crystalline solid with a melting point of 91 to 93 °C . It is moderately soluble in water and has a low volatility . It has a density of 1.4 g/cm³ at 25°C .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with structures similar to Propanamide, N-(3,4-dichlorophenyl)-N-methyl- often focuses on their synthesis and chemical properties. For instance, studies on propofol, a 2, 6-diisopropylphenol, have highlighted its widespread use in anesthesia due to its rapid onset and recovery properties, along with its neuroprotective effects. However, its prolonged use can lead to propofol infusion syndrome (PRIS), a rare but potentially fatal condition, emphasizing the importance of understanding the chemical properties and risks of such compounds (Fodale & Monaca, 2008).
Toxicology and Environmental Impact
The toxicology and environmental impact of chlorophenols and similar compounds have been extensively studied. For example, 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has been examined for its toxicology and mutagenicity. The research indicated a rapid advancement in understanding 2,4-D's effects, suggesting a trend towards studying its impact on gene expression and non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Potential Therapeutic Uses
Studies on the therapeutic applications of related compounds have explored their use in various medical treatments. For instance, ketamine, known for its anesthetic properties, has been reviewed for its efficacy in managing acute postoperative pain. Low-dose ketamine has shown potential in improving postoperative pain management and reducing opioid-related adverse effects, indicating the therapeutic potential of certain chemical compounds when properly administered (Schmid, Sandler, & Katz, 1999).
Mechanism of Action
Target of Action
The primary target of Propanamide, N-(3,4-dichlorophenyl)-N-methyl-, also known as N-(3,4-dichlorophenyl)-N-methylpropionamide, is the photosystem II (PSII) . PSII is a key component of the photosynthetic electron transfer chain in plants, playing a crucial role in the conversion of light energy into chemical energy .
Mode of Action
The compound acts by inhibiting the Hill reaction in the photosynthetic electron transfer process . The Hill reaction is the light-driven transfer of electrons from water to Hill reagents, non-physiological electron acceptors. By inhibiting this reaction, the compound disrupts the normal flow of electrons within the photosystem, thereby impeding the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The inhibition of the Hill reaction affects the entire photosynthetic electron transport chain. This disruption leads to a decrease in the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis . As a result, the plant’s overall photosynthetic efficiency is reduced .
Pharmacokinetics
It is known that the compound is moderately soluble in water , which suggests that it can be readily absorbed and distributed within the plant’s tissues. The compound’s metabolism and excretion are likely influenced by various plant enzymes and transport systems, but specific details are currently unavailable.
Result of Action
The primary result of the compound’s action is a reduction in the plant’s photosynthetic efficiency . This can lead to stunted growth, yellowing of leaves (chlorosis), and in severe cases, plant death. The exact molecular and cellular effects can vary depending on the plant species and the compound’s concentration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propanamide, N-(3,4-dichlorophenyl)-N-methyl-. For instance, the compound’s efficacy can be affected by the plant’s growth stage, the presence of other chemicals, and environmental conditions such as light intensity, temperature, and soil type . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- has been shown to influence cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms by which it exerts these effects are still being investigated .
Molecular Mechanism
The molecular mechanism of action of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is complex. It is known to bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- can change over time. This includes its stability, degradation, and long-term effects on cellular function . These aspects are important for understanding how the compound behaves in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its activity and function .
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-N-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-3-10(14)13(2)7-4-5-8(11)9(12)6-7/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWCQRBNMGEEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776855 | |
Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15533-81-0 | |
Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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